7-Bromo-9-chloro-1,2,3,4-tetrahydroacridine

Description

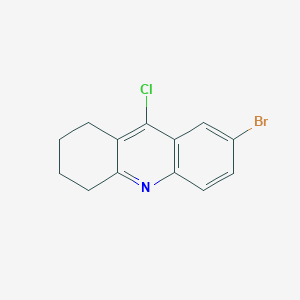

7-Bromo-9-chloro-1,2,3,4-tetrahydroacridine (CAS 53618-67-0) is a halogenated tetrahydroacridine derivative. The compound features a bromine atom at position 7 and a chlorine atom at position 9 on the acridine scaffold. Tetrahydroacridines are structurally related to tacrine (9-amino-1,2,3,4-tetrahydroacridine, THA), the first FDA-approved acetylcholinesterase inhibitor (ChEI) for Alzheimer’s disease (AD), which was later withdrawn due to hepatotoxicity . The synthesis of this compound has been reported with an 83.97% yield via condensation reactions .

Properties

CAS No. |

53618-67-0 |

|---|---|

Molecular Formula |

C13H11BrClN |

Molecular Weight |

296.59 g/mol |

IUPAC Name |

7-bromo-9-chloro-1,2,3,4-tetrahydroacridine |

InChI |

InChI=1S/C13H11BrClN/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h5-7H,1-4H2 |

InChI Key |

FWXKWFZGTZTXME-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=NC3=C(C=C(C=C3)Br)C(=C2C1)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 7-Bromo-9-chloro-1,2,3,4-tetrahydroacridine typically involves the following steps:

Starting Material: The synthesis begins with acridine hydrazide, which is prepared through the interaction between cyclohexanone and anthranilic acid.

Chlorination: The product is then chlorinated to introduce the chlorine atom at the 9th position.

Bromination: Finally, bromination is carried out to introduce the bromine atom at the 7th position.

Chemical Reactions Analysis

7-Bromo-9-chloro-1,2,3,4-tetrahydroacridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Intercalation: Due to its planar structure, it can intercalate into DNA, affecting biological processes.

Common reagents used in these reactions include hydrazine hydrate for substitution and various oxidizing and reducing agents for redox reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Bromo-9-chloro-1,2,3,4-tetrahydroacridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-9-chloro-1,2,3,4-tetrahydroacridine involves its ability to intercalate into DNA. This intercalation disrupts the helical structure of DNA, affecting processes such as replication and transcription . The compound may also interact with enzymes involved in DNA repair and synthesis, further influencing cellular functions .

Comparison with Similar Compounds

9-Chloro-7-fluoro-1,2,3,4-tetrahydroacridine

- Structural Differences : Fluorine replaces bromine at position 6.

- Physicochemical Properties : Molecular weight 235.68 g/mol (vs. 277.58 g/mol for the bromo-chloro analogue). Fluorine’s smaller atomic radius and higher electronegativity may alter electronic interactions with enzyme active sites.

- Its lower molecular weight may enhance blood-brain barrier permeability compared to bulkier brominated analogues .

9-Chloro-7-methoxy-1,2,3,4-tetrahydroacridine (7-MEOTA)

- Structural Differences : Methoxy group (-OCH₃) replaces bromine at position 7.

- Biological Activity: 7-MEOTA is a potent ChEI with an IC₅₀ for acetylcholinesterase (AChE) inhibition comparable to tacrine but with significantly reduced hepatotoxicity . Selectivity for AChE over butyrylcholinesterase (BChE) is notable, making it a safer anti-AD candidate.

- Key Advantage : The methoxy group enhances metabolic stability and reduces reactive metabolite formation, addressing tacrine’s toxicity issues .

9-Amino-6-chloro-1,2,3,4-tetrahydroacridine (Compound 49)

- Structural Differences: Amino (-NH₂) group at position 9 and chlorine at position 6.

- Biological Activity: Exhibits BChE inhibition (IC₅₀ ≈ tacrine) but lower AChE selectivity. The amino group facilitates hydrogen bonding with enzyme residues, but positional differences (chlorine at C6 vs. C9) may reduce target engagement efficiency .

5-Bromo-9-chloro-1,2,3,4-tetrahydroacridine (3e)

- Structural Differences : Bromine at position 5 instead of 7.

- Synthesis : Synthesized in 83.97% yield, highlighting the feasibility of halogenation at alternative positions. The C5 bromine may sterically hinder interactions with AChE’s catalytic site compared to C7 substitution .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Key Biological Activity | Selectivity (AChE/BChE) | Toxicity Profile |

|---|---|---|---|---|---|

| 7-Bromo-9-chloro-THA (Target Compound) | Br (C7), Cl (C9) | 277.58 | Limited data; structural analogue | Unknown | Pending evaluation |

| 9-Chloro-7-fluoro-THA | F (C7), Cl (C9) | 235.68 | Not reported | N/A | Unknown |

| 7-MEOTA | OCH₃ (C7), Cl (C9) | 247.72 | AChE IC₅₀ ≈ tacrine | High (AChE-selective) | Low hepatotoxicity |

| Compound 49 | NH₂ (C9), Cl (C6) | 219.69 | BChE IC₅₀ ≈ tacrine | Low (BChE-preferential) | Moderate |

| Tacrine (THA) | NH₂ (C9) | 198.27 | AChE IC₅₀ = 100 nM | Non-selective | High hepatotoxicity |

Discussion of Substituent Effects

- Halogen vs. Methoxy : Bromine’s bulkiness and polarizability may enhance van der Waals interactions in enzyme pockets compared to methoxy’s electron-donating effects. However, methoxy derivatives like 7-MEOTA demonstrate superior safety profiles .

- Positional Isomerism: Bromine at C7 (target compound) vs. C5 (3e) alters steric accessibility.

- Fluorine Substitution : The smaller fluorine atom may improve pharmacokinetics but reduce binding affinity due to weaker hydrophobic interactions .

Biological Activity

7-Bromo-9-chloro-1,2,3,4-tetrahydroacridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potentials, and relevant research findings.

This compound is characterized by its unique bicyclic structure that includes both bromine and chlorine substituents. The molecular formula is with a molecular weight of approximately 319.61 g/mol. The presence of these halogen atoms enhances the compound's reactivity and biological interactions.

1. DNA Intercalation

One of the primary mechanisms through which this compound exerts its biological effects is through DNA intercalation . The planar structure of the compound allows it to insert between DNA base pairs, which can lead to:

- Disruption of DNA replication : By unwinding the helical structure, it may inhibit the activity of topoisomerases and other enzymes involved in DNA synthesis.

- Anticancer properties : Research indicates that compounds capable of intercalating DNA can exhibit cytotoxic effects on cancer cells by inducing apoptosis or inhibiting cell division .

2. Acetylcholinesterase Inhibition

This compound has also been studied for its role as an acetylcholinesterase (AChE) inhibitor . AChE is crucial for breaking down acetylcholine in synaptic clefts. Inhibition of this enzyme can lead to:

- Increased acetylcholine levels : This mechanism is particularly relevant in neurodegenerative diseases like Alzheimer's disease where cholinergic signaling is impaired .

- Neuroprotective effects : By enhancing cholinergic transmission, the compound may help in alleviating symptoms associated with cognitive decline .

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

- Cytotoxicity Assays :

- Neurotoxicity Assessments :

- Structure-Activity Relationship (SAR) :

Comparative Analysis

The following table summarizes key structural analogs and their biological activities relative to this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Bromine and chlorine substituents | AChE inhibition; DNA intercalation |

| 1,2,3,4-Tetrahydroacridine | No halogen substituents | Lower reactivity; less cytotoxicity |

| 9-Amino-1,2,3,4-tetrahydroacridine | Amino group instead of halogens | Different binding properties; potential neuroactivity |

| 7-Chloro-1,2,3,4-tetrahydroacridine | Chlorine only | Similar AChE inhibition but varied efficacy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.